molecular formula C17H18N2O B1417978 Apotropicamide CAS No. 57322-50-6

Apotropicamide

Cat. No.: B1417978
CAS No.: 57322-50-6
M. Wt: 266.34 g/mol
InChI Key: LOVSQYAVWGMIRV-UHFFFAOYSA-N
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Description

Apotropicamide is a synthetic organic compound primarily used in ophthalmology. It is known for its ability to dilate the pupil (mydriasis) and paralyze the ciliary muscle (cycloplegia), which makes it useful for eye examinations and certain surgical procedures. The chemical formula for this compound is C17H20N2O2, and it is classified as an antimuscarinic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apotropicamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N-ethyl-2-phenyl-N-(4-pyridinylmethyl)propanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. The temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.

    Catalysts and Reagents: Common reagents include ethylamine, pyridine derivatives, and acylating agents. Catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in a controlled environment.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the phenyl ring or the pyridine ring.

    Reduction Products: Reduced forms of the amide group or the pyridine ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Apotropicamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antimuscarinic agents.

    Biology: Employed in studies involving neurotransmitter pathways and receptor binding.

    Medicine: Widely used in ophthalmology for diagnostic procedures and surgeries. It is also studied for its potential therapeutic effects in treating certain eye conditions.

    Industry: Utilized in the production of pharmaceuticals and as a standard in quality control laboratories.

Mechanism of Action

Apotropicamide exerts its effects by blocking the muscarinic acetylcholine receptors in the eye. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. As a result, the muscles in the iris and ciliary body relax, leading to pupil dilation and paralysis of the ciliary muscle. This mechanism is crucial for facilitating detailed eye examinations and certain surgical procedures.

Comparison with Similar Compounds

    Tropicamide: Another antimuscarinic agent used for similar purposes in ophthalmology.

    Cyclopentolate: Used for pupil dilation and cycloplegia, but with a longer duration of action compared to Apotropicamide.

    Atropine: A more potent antimuscarinic agent with a broader range of applications, including treatment of bradycardia and as an antidote for certain types of poisoning.

Uniqueness of this compound:

    Duration of Action: this compound has a relatively short duration of action, making it suitable for procedures that require temporary pupil dilation.

    Specificity: It has a high specificity for muscarinic receptors in the eye, reducing the likelihood of systemic side effects.

    Safety Profile: Generally well-tolerated with minimal adverse effects, making it a preferred choice for routine eye examinations.

Properties

IUPAC Name

N-ethyl-2-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19(13-15-9-11-18-12-10-15)17(20)14(2)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVSQYAVWGMIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205944
Record name Apotropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57322-50-6
Record name Apotropicamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apotropicamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APOTROPICAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTO379T5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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